molecular formula C13H21N5O3 B1193074 3-Isoquinolinecarboxylic acid, decahydro-6-((1H-tetrazol-5-ylmethoxy)methyl)-, (3alpha,4aalpha,6beta,8aalpha)- CAS No. 160126-61-4

3-Isoquinolinecarboxylic acid, decahydro-6-((1H-tetrazol-5-ylmethoxy)methyl)-, (3alpha,4aalpha,6beta,8aalpha)-

Cat. No. B1193074
CAS RN: 160126-61-4
M. Wt: 295.343
InChI Key: BLZIYDWBKOOBIK-MMWGEVLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY 294486 is a bioactive chemical.

Scientific Research Applications

Excitatory Amino Acid Receptor Antagonists

  • A series of 6-substituted decahydroisoquinoline-3-carboxylic acids, including variants of 3-Isoquinolinecarboxylic acid, were developed as excitatory amino acid (EAA) receptor antagonists. These compounds act as antagonists at N-methyl-D-aspartate (NMDA) and AMPA subclasses of ionotropic EAA receptors. Among these, specific analogs demonstrated potent and selective antagonist activity, showing potential for systemic use (Ornstein et al., 1996).

Neuroprotective Effects

  • Certain isomers of 3-Isoquinolinecarboxylic acid derivatives, specifically (3S,4aR,6R,8aR)-6-[2-(1(2)H-tetrazole-5-yl)ethyl]decahydroisguinoline-3-carboxylic acid, demonstrated neuroprotective effects against excitotoxic injury both in vitro and in vivo. This suggests a potential role in exploring neuroprotection via non-NMDA receptor mechanisms (Schoepp et al., 2005).

Optical Resolution Studies

  • The optical resolution of (1RS,3RS)-1,2,3,4-tetrahydro-6,7-dihydroxy-1-methyl-3-isoquinolinecarboxylic acid, a related compound, was studied. This compound was indicated to exist as a conglomerate and was resolved through preferential crystallization, highlighting the importance of stereochemistry in pharmaceutical applications (Shiraiwa & Kiyoe, 2005).

AMPA/Kainate Receptor Antagonist

  • The compound (3S,4aR,6R,8aR)-6-[2-(1 (2)H-tetrazole-5-yl)ethyl]decahydroisoquinoline-3-carboxylic acid (LY293558) and its racemate have been studied for their ability to antagonize AMPA/kainate receptors. This compound showed effectiveness as an AMPA receptor antagonist and displayed properties like anticonvulsant and CNS depressant activities at higher doses (Lodge & Schoepp, 1997).

properties

CAS RN

160126-61-4

Product Name

3-Isoquinolinecarboxylic acid, decahydro-6-((1H-tetrazol-5-ylmethoxy)methyl)-, (3alpha,4aalpha,6beta,8aalpha)-

Molecular Formula

C13H21N5O3

Molecular Weight

295.343

IUPAC Name

(3S,4aR,6S,8aR)-6-(2H-tetrazol-5-ylmethoxymethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C13H21N5O3/c19-13(20)11-4-10-3-8(1-2-9(10)5-14-11)6-21-7-12-15-17-18-16-12/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18)/t8-,9-,10+,11-/m0/s1

InChI Key

BLZIYDWBKOOBIK-MMWGEVLESA-N

SMILES

C1CC2CNC(CC2CC1COCC3=NNN=N3)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

160126-61-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isoquinolinecarboxylic acid, decahydro-6-((1H-tetrazol-5-ylmethoxy)methyl)-, (3alpha,4aalpha,6beta,8aalpha)-
Reactant of Route 2
Reactant of Route 2
3-Isoquinolinecarboxylic acid, decahydro-6-((1H-tetrazol-5-ylmethoxy)methyl)-, (3alpha,4aalpha,6beta,8aalpha)-
Reactant of Route 3
3-Isoquinolinecarboxylic acid, decahydro-6-((1H-tetrazol-5-ylmethoxy)methyl)-, (3alpha,4aalpha,6beta,8aalpha)-
Reactant of Route 4
3-Isoquinolinecarboxylic acid, decahydro-6-((1H-tetrazol-5-ylmethoxy)methyl)-, (3alpha,4aalpha,6beta,8aalpha)-
Reactant of Route 5
3-Isoquinolinecarboxylic acid, decahydro-6-((1H-tetrazol-5-ylmethoxy)methyl)-, (3alpha,4aalpha,6beta,8aalpha)-
Reactant of Route 6
3-Isoquinolinecarboxylic acid, decahydro-6-((1H-tetrazol-5-ylmethoxy)methyl)-, (3alpha,4aalpha,6beta,8aalpha)-

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